molecular formula C9H6ClF3N2O B12854828 1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one

1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B12854828
M. Wt: 250.60 g/mol
InChI Key: MOXMPNNYSYFGAU-UHFFFAOYSA-N
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Description

1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the trifluoroethanone moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with trifluoroacetyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the trifluoroethanone moiety.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or reduced pyridine derivatives.

Scientific Research Applications

1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific molecular targets. For example, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By binding to the active site of these receptors, the compound can block their activity, leading to reduced cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H6ClF3N2O

Molecular Weight

250.60 g/mol

IUPAC Name

1-(4-chloro-2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6ClF3N2O/c10-6-1-3-14-7-5(6)2-4-15(7)8(16)9(11,12)13/h1,3H,2,4H2

InChI Key

MOXMPNNYSYFGAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC=CC(=C21)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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